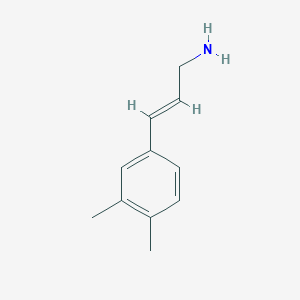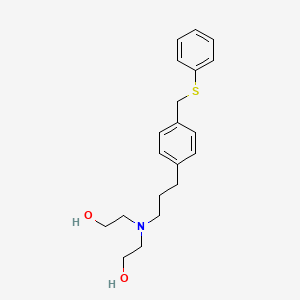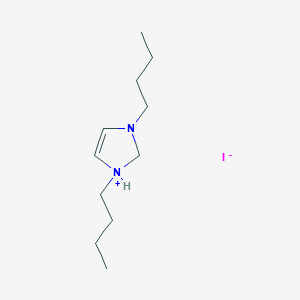![molecular formula C19H21N B12541432 1-[1-([1,1'-Biphenyl]-4-yl)prop-1-en-1-yl]pyrrolidine CAS No. 667458-47-1](/img/structure/B12541432.png)
1-[1-([1,1'-Biphenyl]-4-yl)prop-1-en-1-yl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-([1,1’-Biphenyl]-4-yl)prop-1-en-1-yl]pyrrolidine is an organic compound characterized by the presence of a biphenyl group attached to a pyrrolidine ring through a prop-1-en-1-yl linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-([1,1’-Biphenyl]-4-yl)prop-1-en-1-yl]pyrrolidine can be achieved through several synthetic routes. One common method involves the Stevens rearrangement of aminium salts bearing 3-phenylprop-2-enyl and 3-(α-naphthyl)prop-2-ynyl moieties . The reaction proceeds through a series of steps including β-elimination, electrocyclic reaction, and hydrogen shift to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
1-[1-([1,1’-Biphenyl]-4-yl)prop-1-en-1-yl]pyrrolidine undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The biphenyl group allows for electrophilic aromatic substitution reactions, while the pyrrolidine ring can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of functional groups such as halogens, nitro groups, or alkyl groups.
科学研究应用
1-[1-([1,1’-Biphenyl]-4-yl)prop-1-en-1-yl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[1-([1,1’-Biphenyl]-4-yl)prop-1-en-1-yl]pyrrolidine involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with aromatic residues in proteins, while the pyrrolidine ring may engage in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-[(1,1’-Biphenyl)-4-yl]naphthalene: Similar biphenyl structure but with a naphthalene ring instead of pyrrolidine.
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-aryl-5-phenylformazans): Contains a biphenyl core with formazan groups.
Uniqueness
1-[1-([1,1’-Biphenyl]-4-yl)prop-1-en-1-yl]pyrrolidine is unique due to the presence of both a biphenyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
667458-47-1 |
|---|---|
分子式 |
C19H21N |
分子量 |
263.4 g/mol |
IUPAC 名称 |
1-[1-(4-phenylphenyl)prop-1-enyl]pyrrolidine |
InChI |
InChI=1S/C19H21N/c1-2-19(20-14-6-7-15-20)18-12-10-17(11-13-18)16-8-4-3-5-9-16/h2-5,8-13H,6-7,14-15H2,1H3 |
InChI 键 |
MTOJPQIIWZQTCV-UHFFFAOYSA-N |
规范 SMILES |
CC=C(C1=CC=C(C=C1)C2=CC=CC=C2)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Silane, [(4,5-diethoxy-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl-](/img/structure/B12541360.png)
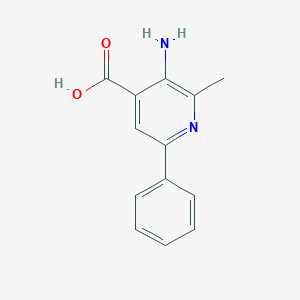

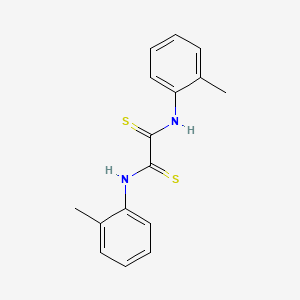
![Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane](/img/structure/B12541376.png)
![2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B12541384.png)
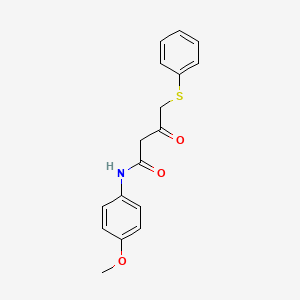
![N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine](/img/structure/B12541406.png)
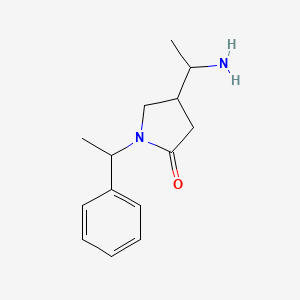
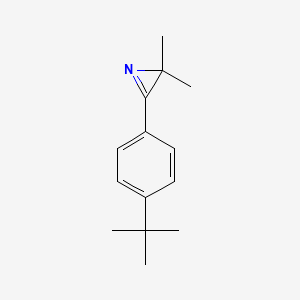
![7-Borabicyclo[2.2.1]hept-2-ene](/img/structure/B12541437.png)
